BenchChemオンラインストアへようこそ!

FT-1101

Epigenetics BET bromodomain Chemical scaffold differentiation

FT-1101 (also designated CC-95775; CAS 1776060-36-6, molecular formula C₂₆H₃₄N₄O₂, MW 434.57) is an orally bioavailable, pan-BET bromodomain inhibitor discovered through protein structure-guided drug design by Forma Therapeutics and subsequently licensed to Celgene/Bristol-Myers Squibb. It displays equipotent, high-affinity binding to both bromodomains of all four BET family members (BRD2, BRD3, BRD4, BRDT) with Kd ≤ 20 nM, and exhibits additional activity against non-BET bromodomain proteins including CECR2 and BRD9.

Molecular Formula C23H29N3O6S2
Molecular Weight
Cat. No. B1574330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT-1101
SynonymsFT-1101;  FT 1101;  FT1101.; Unknown
Molecular FormulaC23H29N3O6S2
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FT-1101 (CC-95775): A Structurally Distinct Pan-BET Bromodomain Inhibitor for Hematologic Malignancy Research and Clinical Development


FT-1101 (also designated CC-95775; CAS 1776060-36-6, molecular formula C₂₆H₃₄N₄O₂, MW 434.57) is an orally bioavailable, pan-BET bromodomain inhibitor discovered through protein structure-guided drug design by Forma Therapeutics and subsequently licensed to Celgene/Bristol-Myers Squibb [1]. It displays equipotent, high-affinity binding to both bromodomains of all four BET family members (BRD2, BRD3, BRD4, BRDT) with Kd ≤ 20 nM, and exhibits additional activity against non-BET bromodomain proteins including CECR2 and BRD9 [2]. In vitro, FT-1101 demonstrates potent anti-proliferative activity across a broad panel of 123 human leukemia, lymphoma, and multiple myeloma cell lines, with 66 out of 123 lines exhibiting IC₅₀ values < 500 nM and an IC₅₀ of 40 nM in the MV-4-11 AML cell line [1]. FT-1101 advanced to Phase 1 clinical evaluation in patients with relapsed/refractory AML, MDS, and non-Hodgkin lymphoma (NCT02543879) [2].

Why FT-1101 Cannot Be Replaced by Generic JQ1-Class or Other Pan-BET Inhibitors in Research and Clinical Programs


BET bromodomain inhibitors are not interchangeable commodities. The majority of clinical-stage BET inhibitors—including OTX015 (birabresib/MK-8628), I-BET762 (molibresib/GSK525762), CPI-0610 (pelabresib), and TEN-010 (RO6870810)—are structural analogs of the prototypical tool compound (+)-JQ1, sharing the same thienotriazolodiazepine scaffold [1]. FT-1101 was deliberately designed to be structurally unrelated to this class, occupying the acetyl-lysine binding pocket through a distinct chemotype [1]. This structural divergence translates into quantifiable differences across multiple dimensions critical for scientific selection: binding affinity, in vivo efficacy, pharmacokinetic half-life, central nervous system penetration, and non-BET bromodomain targeting [2]. As documented in the quantitative evidence below, substituting FT-1101 with a JQ1-class analog or a structurally distinct but pharmacokinetically dissimilar pan-BET inhibitor such as mivebresib (ABBV-075) would yield fundamentally different experimental or clinical outcomes, making such substitution scientifically invalid without re-validation of every parameter from target engagement to dosing schedule [3].

FT-1101 Comparative Evidence Guide: Quantified Differentiation Against Closest BET Inhibitor Analogs


Structural Scaffold Divergence: FT-1101 Is Unrelated to the JQ1 Chemotype Shared by Most Clinical-Stage BET Inhibitors

FT-1101 was identified through a protein structure-guided drug design campaign specifically aimed at discovering acetyl-lysine mimetics structurally unrelated to the (+)-JQ1 thienotriazolodiazepine chemotype [1]. In contrast, the clinical-stage BET inhibitors OTX015, I-BET762, CPI-0610, and TEN-010 are all structural analogs of (+)-JQ1, sharing the same core scaffold [2]. This fundamental chemical divergence means FT-1101 occupies a distinct region of BET inhibitor chemical space. For procurement decisions, this matters because FT-1101 offers a non-JQ1-derived chemical starting point for medicinal chemistry optimization, a distinct intellectual property position, and a different potential metabolite and off-target profile compared to JQ1-class compounds [1].

Epigenetics BET bromodomain Chemical scaffold differentiation

Biochemical Binding Affinity: FT-1101 Exhibits 2.5- to 5.6-Fold Higher Affinity for BET Bromodomains Compared to JQ1-Class Inhibitors

In biochemical binding assays using a known bromodomain ligand, FT-1101 displayed equipotent inhibition of binding to both bromodomains in all four BET family members (BRD2, BRD3, BRD4, BRDT) with Kd ≤ 20 nM [1]. By comparison, the prototypical JQ1-class inhibitor (+)-JQ1 binds BRD4 bromodomains 1 and 2 with Kd values of approximately 50 nM and 90 nM, respectively [2]. The clinical-stage JQ1 analog I-BET762 (molibresib/GSK525762) binds BET tandem bromodomains with Kd values of 50.5–61.3 nM [3]. OTX015 inhibits BRD2/3/4 binding to acetylated histone H4 with IC₅₀ values of 92–112 nM in TR-FRET assays . This places FT-1101's biochemical potency approximately 2.5- to 5.6-fold above these JQ1-class comparators, depending on the specific BET bromodomain and comparator molecule.

BET bromodomain Binding affinity Kd comparison

In Vivo Tumor Growth Inhibition: FT-1101 Demonstrates Superior Efficacy to JQ1-Class BET Inhibitors in Direct Head-to-Head Xenograft Comparison

In the MV-4-11 AML xenograft model, oral treatment with FT-1101 at its maximum tolerated dose (MTD) resulted in significant tumor growth inhibition, including tumor regressions, on dosing schedules ranging from once daily to once weekly [1]. Critically, within the same study, superior in vivo efficacy in the MV-4-11 model was observed for FT-1101 relative to BET inhibitors of the (+)-JQ1 class [1]. Similar activity was also confirmed in the THP-1 AML xenograft model [1]. In vivo efficacy was mechanistically linked to prolonged drug exposure and a >75% decrease in MYC gene expression in tumors that was sustained for at least 12 hours post-dose [1]. This head-to-head comparison was subsequently corroborated in the Phase 1 study report, which confirmed that FT-1101 achieved superior tumor growth inhibition including regressions relative to JQ1 in both xenograft and syngeneic models [2].

Acute myeloid leukemia Xenograft model In vivo efficacy

Pharmacokinetic Half-Life Advantage: FT-1101's ~52-Hour Terminal Half-Life Enables Intermittent Weekly-to-Monthly Dosing Versus Daily Dosing Required by JQ1-Class BET Inhibitors

In the Phase 1 clinical study (NCT02543879), FT-1101 demonstrated dose-proportional pharmacokinetics across a 10–600 mg dose range with a median Tmax of 4 hours (range 1–24 h) and a mean terminal elimination half-life (T₁/₂) of 52 hours (range 18–123 h) [1]. This extended half-life supported intermittent oral dosing schedules of once weekly (QW), every other week (QOW), or monthly (QM) [1]. In stark contrast, JQ1-class clinical-stage BET inhibitors exhibit substantially shorter half-lives: OTX015 has a mean elimination half-life of approximately 7.16 hours requiring once-daily dosing [2]; molibresib (I-BET762) exhibits a half-life of 3–7 hours with rapid absorption and elimination [3]; and pelabresib (CPI-0610) has a half-life of approximately 15–16 hours supporting once-daily dosing [4]. The systematic review of 12 BET inhibitors in clinical trials confirms that Tmax ranged from 0.5–6 hours across the class while T₁/₂ varied significantly, with FT-1101 possessing the longest reported half-life [5].

Pharmacokinetics Half-life Dosing schedule

Blood-Brain Barrier Penetration: FT-1101 Achieves Pharmacologically Relevant Brain Concentrations, Unlike Most JQ1-Class BET Inhibitors with Restricted CNS Access

FT-1101 was explicitly shown to cross the blood-brain barrier in mice, achieving a pharmacologically relevant free drug concentration in the brain [1]. This property is notable because the JQ1-class BET inhibitor scaffold is associated with limited central nervous system (CNS) penetration. (+)-JQ1 itself is reported to be a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, limiting its brain exposure [2]. The development of CNS-penetrant BET inhibitors has been recognized as an explicit and largely unmet challenge in the field, requiring dedicated structure-based design efforts to disrupt transporter pharmacophore recognition and optimize physicochemical properties [3]. FT-1101's structural divergence from the JQ1 chemotype—specifically the absence of the thienotriazolodiazepine core—likely contributes to its ability to evade P-gp-mediated efflux and achieve meaningful brain exposure [1].

Blood-brain barrier CNS penetration Brain exposure

Non-BET Bromodomain Activity Profile: FT-1101 Targets CECR2 and BRD9 in Addition to Pan-BET Inhibition, Broadening Its Epigenetic Target Footprint

Beyond its equipotent pan-BET inhibition (Kd ≤20 nM across BRD2/3/4/T), FT-1101 exhibits additional activity against non-BET bromodomain-containing proteins, specifically CECR2 (cat eye syndrome chromosome region, candidate 2) and BRD9 (bromodomain-containing protein 9) [1]. This expanded target profile distinguishes FT-1101 from BET-selective inhibitors such as I-BET762, which shows no interaction with other bromodomain-containing proteins (BAZ2B, ATAD2, CREBBP, PCAF) [2], and from highly selective BET inhibitors like mivebresib (ABBV-075), which exhibits >600-fold selectivity for BET bromodomains over 18 other bromodomain proteins tested . BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex implicated in synovial sarcoma and acute myeloid leukemia, while CECR2 functions in chromatin remodeling during spermatogenesis and neural development [1]. The quantitative binding affinities of FT-1101 for CECR2 and BRD9 have not been publicly disclosed in the available literature.

Bromodomain selectivity CECR2 BRD9 Non-BET targets

FT-1101 Optimal Application Scenarios: Where Its Differentiated Profile Delivers the Highest Scientific and Procurement Value


Preclinical AML and Hematologic Malignancy Xenograft Studies Requiring Maximal In Vivo Tumor Regression with a BET Inhibitor

FT-1101 is the rational first-line BET inhibitor choice for MV-4-11, THP-1, and related AML xenograft models where maximal tumor growth inhibition—including complete tumor regressions—is the experimental objective. Its demonstrated superiority over JQ1-class inhibitors in a direct head-to-head comparison within the same study eliminates inter-laboratory variability as a confounding factor [1]. The sustained >75% MYC suppression for ≥12 hours following oral dosing provides a well-characterized pharmacodynamic benchmark for correlating target engagement with anti-tumor activity [1]. The flexible dosing schedule (once daily to once weekly) also enables researchers to tailor the protocol to specific experimental constraints without sacrificing efficacy [1].

CNS Malignancy and Brain Metastasis Models Requiring a Blood-Brain Barrier-Penetrant BET Inhibitor with Clinical Pedigree

For in vivo models of primary CNS lymphoma, leukemic meningitis, or brain metastases of hematologic cancers where BET inhibition is hypothesized to be therapeutic, FT-1101 provides a clinically characterized, BBB-penetrant option that does not require specialized formulation or co-administration with P-gp inhibitors [1]. Unlike JQ1-class inhibitors that are P-gp substrates with restricted brain exposure, FT-1101's distinct chemotype enables it to achieve pharmacologically relevant free drug concentrations in brain tissue [1]. This property eliminates the confounding variable of uncertain CNS target engagement that plagues studies using non-BBB-penetrant BET inhibitors in brain tumor models.

Pharmacokinetic/Pharmacodynamic Studies Exploiting Long Half-Life for Sustained Target Engagement with Intermittent Dosing

FT-1101's ~52-hour mean terminal half-life—the longest reported among clinically characterized BET inhibitors [1]—makes it the preferred compound for studies investigating the relationship between sustained BET bromodomain occupancy, MYC transcriptional suppression, and downstream anti-tumor effects over extended time courses. The ability to dose once weekly or even monthly while maintaining pharmacodynamic biomarker modulation (CCR1 suppression, HEXIM1 upregulation at doses as low as 80 mg, with robust modulation at >180 mg) [1] enables experimental designs that are impractical with daily-dosed comparators such as OTX015 (T₁/₂ ~7 h), molibresib (T₁/₂ 3–7 h), or pelabresib (T₁/₂ ~15 h) [2].

Dual BET/Non-BET Bromodomain Target Deconvolution and Epigenetic Profiling Studies

FT-1101's unique activity against both pan-BET bromodomains and the non-BET bromodomain proteins CECR2 and BRD9 [1] positions it as a critical tool compound for dissecting the relative contributions of BET vs. non-BET bromodomain targets to observed anti-tumor phenotypes. By comparing FT-1101 treatment effects with those of BET-selective inhibitors such as I-BET762 (no detectable non-BET activity [2]) or mivebresib (ABBV-075, >600-fold BET-selective ), researchers can isolate CECR2/BRD9-dependent biological effects. This makes FT-1101 particularly valuable for mechanistic studies in synovial sarcoma (where BRD9-containing ncBAF complexes are implicated) and for investigating the role of CECR2 in hematologic malignancy biology.

Quote Request

Request a Quote for FT-1101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.